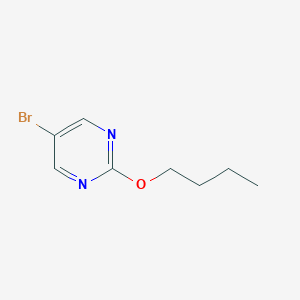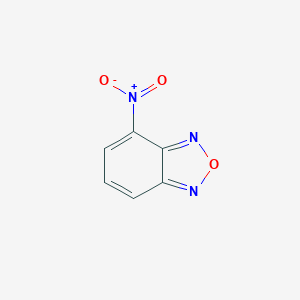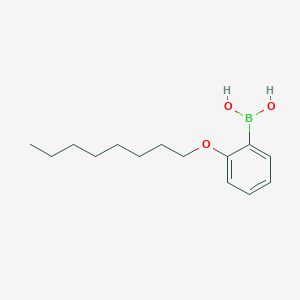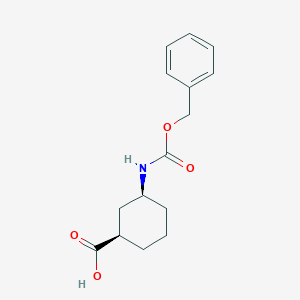![molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-46-8](/img/structure/B59093.png)
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
概要
説明
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Natural and Synthetic Neo Acids and their Applications
Research on natural and synthetic neo acids, such as carboxylic acids containing tertiary butyl groups, underscores their promising applications due to their biological activities. These compounds are good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, suggesting a broad utility spectrum for similar structures like the one (Dembitsky, 2006).
Carboxylic Acids in Biocatalysis and Microbial Inhibition
The role of carboxylic acids in microbial inhibition and biocatalysis has been well-documented. These compounds, including similar structures to (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can inhibit microbial growth at concentrations lower than desired yields, indicating their potential as food preservatives and in biofuel production enhancements through metabolic engineering strategies (Jarboe et al., 2013).
Antioxidant and Antimicrobial Properties
The structural variations of carboxylic acids significantly influence their antioxidant and antimicrobial activities. Studies comparing different carboxylic acids have shown that the presence of hydroxyl groups and conjugated bonds correlates with increased bioactivity, suggesting that modifications to the carboxylic acid structure, similar to the compound , could enhance these properties (Godlewska-Żyłkiewicz et al., 2020).
Solvent Applications and Extraction Efficiencies
Carboxylic acids, including their derivatives, have been explored as solvents in liquid-liquid extraction processes, particularly in the recovery of carboxylic acids from aqueous streams. The use of innovative solvents such as ionic liquids has shown promise in improving the efficiency of carboxylic acid extractions, highlighting the potential utility of similar compounds in separation technologies (Sprakel & Schuur, 2019).
Catalytic and Kinetic Resolution in Organic Synthesis
The compound's structure is relevant to discussions on catalytic and non-enzymatic kinetic resolutions in organic synthesis. Non-enzymatic procedures have developed significantly, offering high enantioselectivity and yield for products and starting materials. This suggests the potential of this compound in asymmetric synthesis and resolution processes (Pellissier, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-RGOKHQFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)



![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)







